Q-Phos

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Q-Phos, also known as this compound, is a useful research compound. Its molecular formula is C₄₈H₄₇FeP and its molecular weight is 710.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Catalizadas por Metales de Transición

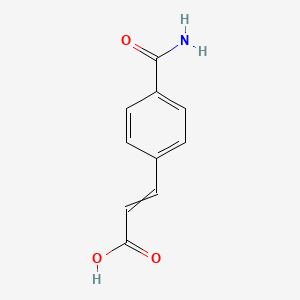

Q-Phos, desarrollado por el profesor John Hartwig, es un ligando de fosfina monodentado rico en electrones y estéricamente congestionado. Se ha convertido en un paradigma común en las reacciones de acoplamiento catalizadas por metales de transición {svg_1}. Tiene una utilidad notablemente amplia en una variedad de reacciones de formación de enlaces C–N, C–O y C–C {svg_2}.

Aminación

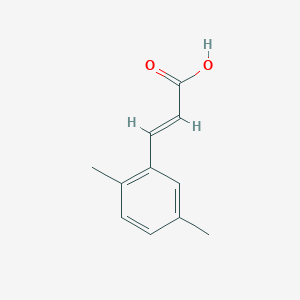

En combinación con complejos de Pd comunes, this compound ha demostrado ser un excelente ligando para la aminación de cloruros y bromuros de arilo de carácter electrónico variable con aminas primarias y secundarias {svg_3}. Las reacciones de aminación generalmente alcanzan su finalización en menos de 24 horas a temperaturas inferiores a 100 °C {svg_4}.

Eterificación

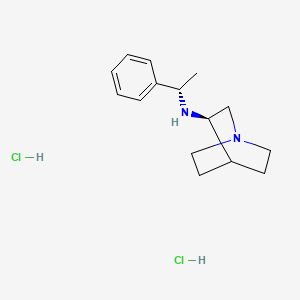

Los complejos de paladio de this compound catalizan la reacción de eterificación suave de haluros de arilo con socios alcóxido, silóxido y fenóxido {svg_5}. Este sistema catalítico también tuvo éxito en la síntesis de cumarinas, a través de eterificación intramolecular {svg_6}.

Acoplamiento de Suzuki-Miyaura

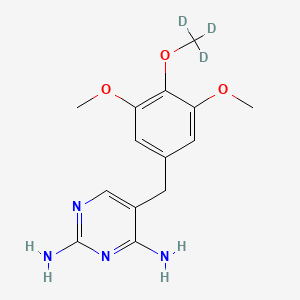

This compound es muy exitoso tanto para bromuros y cloruros de arilo deficientes en electrones como ricos en electrones {svg_7}. Los bromuros de arilo son más reactivos y, por lo general, los acoplamientos de Suzuki con ácidos borónicos de arilo proceden a temperatura ambiente {svg_8}.

α-Arilación

This compound es un ligando eficaz para la α-arilación catalizada por paladio de malonato de dietilo o cianoacetato de etilo {svg_9}. La descarboxilación de los productos de malonato proporciona derivados de ácido arilacético, que son intermediarios sintéticamente útiles {svg_10}.

Eliminación y Recuperación de Fósforo

Si bien no está directamente relacionado con this compound, vale la pena señalar que el fósforo, en forma de fosfato, juega un papel importante en diferentes procesos celulares {svg_11}. Se han presentado varios métodos para la eliminación y recuperación de fósforo, incluida la precipitación química, el intercambio iónico, la separación por membrana y la adsorción {svg_12}. Estas tecnologías pueden ayudar a optimizar el rendimiento de los sistemas de eliminación de fósforo, evaluar el costo y los beneficios del tratamiento y respaldar algunas direcciones para futuras acciones {svg_13}.

Mecanismo De Acción

Target of Action

Q-Phos, also known as pentaphenyl(di-tert-butylphosphino)ferrocene, is a premier ligand used in coupling reactions . Its primary targets are a variety of C–N, C–O, and C–C bond-forming reactions .

Mode of Action

This compound interacts with its targets by facilitating coupling reactions . The exact mechanism of this interaction is complex and depends on the specific reaction conditions and the nature of the reactants involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of C–N, C–O, and C–C bonds . These bonds are fundamental to a wide range of biochemical processes, including the synthesis of many important biomolecules. The downstream effects of these reactions can be diverse, depending on the specific molecules involved .

Pharmacokinetics

Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating coupling reactions . By promoting the formation of C–N, C–O, and C–C bonds, this compound can influence the synthesis of a wide range of biomolecules, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it is known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of many chemical compounds

Análisis Bioquímico

Biochemical Properties

Q-Phos plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . The nature of these interactions involves the use of common Pd complexes, making this compound an excellent ligand for these reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the phosphorylation dynamics under different conditions, which is a crucial cellular process .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It participates in binding interactions with biomolecules, contributes to enzyme inhibition or activation, and induces changes in gene expression . For example, in combination with common Pd complexes, this compound facilitates the amination of aryl chlorides and bromides .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. It has been noted for its stability and degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Q-Phos can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-chloro-4,6-dimethoxy-1,3,5-triazine", "2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl", "sodium hydride", "tetrahydrofuran", "toluene", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "The first step involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl in the presence of sodium hydride in tetrahydrofuran to form the intermediate product.", "The intermediate product is then reacted with toluene and methanol in the presence of acetic acid to form the next intermediate product.", "The next step involves the reaction of the intermediate product with sodium hydroxide in water to form the final product, Q-Phos.", "The final product is then purified using hydrochloric acid and water to obtain the pure compound." ] } | |

Número CAS |

312959-24-3 |

Fórmula molecular |

C₄₈H₄₇FeP |

Peso molecular |

710.71 |

Sinónimos |

1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene; 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene; 1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene; CTC-Q-Phos; Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)

![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)

![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)

![{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid](/img/structure/B1145580.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)